

A Comparative Guide to the Spectroscopic Data of Benzyl Methyl Piperazine Dicarboxylate Regioisomers

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Compound of Interest

Compound Name: *1-Benzyl 3-methyl piperazine-1,3-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for two principal regioisomers of benzyl methyl piperazine dicarboxylate: 1-benzyl 4-methyl piperazine-1,4-dicarboxylate (Regioisomer A) and 1-benzyl 2-methyl piperazine-1,2-dicarboxylate (Regioisomer B). The distinct substitution patterns on the piperazine ring give rise to unique spectral fingerprints, which are crucial for unambiguous identification in synthetic chemistry and drug development workflows.

The data presented herein is compiled from available literature and spectral databases. While comprehensive data for Regioisomer A is well-documented, the full experimental dataset for Regioisomer B is less prevalent in peer-reviewed literature. The provided data for Regioisomer B is a representative compilation based on commercially available information and established principles of spectroscopic interpretation for similar molecular structures.

Structural Comparison of Regioisomers

The fundamental difference between the two regioisomers lies in the placement of the benzyl and methyl carboxylate groups on the piperazine core. In Regioisomer A, the substituents are on opposite nitrogen atoms (positions 1 and 4), leading to a symmetrical substitution pattern relative to the piperazine ring's center. In contrast, Regioisomer B has both substituents on the

same nitrogen atom and an adjacent carbon (positions 1 and 2), resulting in an asymmetrical structure.

Structural Comparison of Regioisomers

| |
|---|
| Regioisomer B 1-benzyl 2-methyl piperazine-1,2-dicarboxylate |
| Regioisomer A 1-benzyl 4-methyl piperazine-1,4-dicarboxylate |

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Caption: Chemical structures of the two regioisomers of benzyl methyl piperazine dicarboxylate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two regioisomers.

Table 1: ^1H NMR Data (ppm)

| Protons | Regioisomer A (in d6-acetone) | Regioisomer B (in CDCl ₃ , representative) |
|---------------------------------|-------------------------------|---|
| Aromatic (5H) | 7.24–7.45 (m) | ~7.30-7.40 (m) |
| Benzyl CH ₂ (2H) | 3.54 (s) | ~5.15 (s) |
| Methoxy CH ₃ (3H) | 3.64 (s) | ~3.70 (s) |
| Piperazine CH ₂ (4H) | 3.43–3.46 (m) | ~3.00-4.20 (m) |
| Piperazine CH ₂ (4H) | 2.38–2.42 (m) | |
| Piperazine CH (1H) | ~4.50 (m) | |

Note: The chemical shifts for Regioisomer B are estimated based on typical values for similar N-Cbz protected amino acid methyl esters.

Table 2: ¹³C NMR Data (ppm)

| Carbon | Regioisomer A (in d6-acetone) | Regioisomer B (in CDCl ₃ , representative) |
|----------------------------|-------------------------------|---|
| Carbonyl (C=O) | 157.72 | ~172.0 |
| Carbonyl (C=O) | ~155.0 | |
| Aromatic C (Quaternary) | 138.48 | ~136.0 |
| Aromatic CH | 126.97, 128.10, 130.77 | ~128.0-129.0 |
| Benzyl CH ₂ | 62.87 | ~67.0 |
| Methoxy CH ₃ | 53.00 | ~52.5 |
| Piperazine CH ₂ | 46.45 | ~40.0-50.0 |
| Piperazine CH ₂ | 44.06 | |
| Piperazine CH | ~55.0 | |

Note: The chemical shifts for Regioisomer B are estimated based on typical values for similar N-Cbz protected amino acid methyl esters.

Table 3: IR and Mass Spectrometry Data

| Spectroscopic Method | Regioisomer A | Regioisomer B (Predicted) |
|------------------------|---|---|
| IR (cm ⁻¹) | C=O stretch: ~1700-1740C-N stretch: ~1100-1300Aromatic C-H stretch: ~3000-3100 | C=O stretch (ester): ~1735-1750C=O stretch (carbamate): ~1690-1710C-N stretch: ~1100-1300Aromatic C-H stretch: ~3000-3100 |
| Mass Spec (m/z) | M ⁺ : 278.13 (Calculated for C ₁₄ H ₁₈ N ₂ O ₄) | M ⁺ : 278.13 (Calculated for C ₁₄ H ₁₈ N ₂ O ₄) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of the benzyl methyl piperazine dicarboxylate regioisomers.

Synthesis of 1-benzyl 4-methyl piperazine-1,4-dicarboxylate (Regioisomer A)

A common synthetic route involves the reaction of piperazine with one equivalent of benzyl chloroformate to form 1-(benzyloxycarbonyl)piperazine. This intermediate is then reacted with methyl chloroformate in the presence of a base to yield the final product.

- Step 1: Monobenzylation of Piperazine: Piperazine is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. One equivalent of benzyl chloroformate is added dropwise, and the reaction is stirred for several hours. The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated to give 1-(benzyloxycarbonyl)piperazine.
- Step 2: Methyl Carboxylation: The 1-(benzyloxycarbonyl)piperazine is dissolved in a solvent such as dichloromethane, and a base (e.g., triethylamine) is added. Methyl chloroformate is then added dropwise, and the reaction is stirred at room temperature overnight. The product is isolated by washing the reaction mixture with water and saturated sodium bicarbonate solution, followed by drying and evaporation of the solvent. Purification is typically achieved by column chromatography.

Synthesis of 1-benzyl 2-methyl piperazine-1,2-dicarboxylate (Regioisomer B)

The synthesis of this regioisomer often starts from piperazine-2-carboxylic acid.

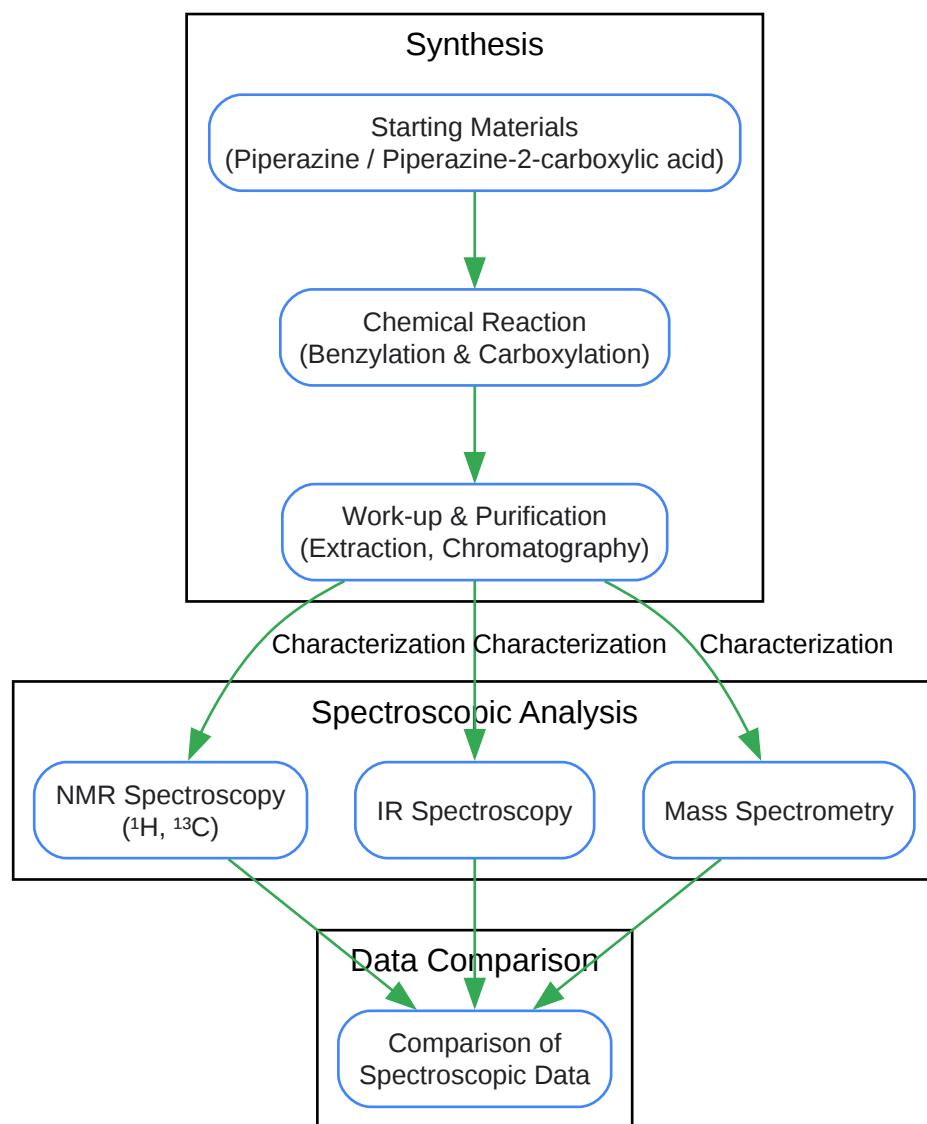
- Step 1: N-protection of Piperazine-2-carboxylic acid: Piperazine-2-carboxylic acid is reacted with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) in a mixed solvent system (e.g., water/dioxane) to afford 1-(benzyloxycarbonyl)piperazine-2-carboxylic acid.
- Step 2: Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., thionyl chloride or a strong acid) to yield 1-benzyl 2-methyl piperazine-1,2-dicarboxylate. The product is typically isolated by neutralization, extraction, and purification by column chromatography.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or deuterated acetone ($\text{d}_6\text{-acetone}$) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically analyzed as a thin film on a salt plate or as a KBr pellet.
- Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the compounds.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of the regioisomers.



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Caption: A generalized workflow for the synthesis and spectroscopic analysis of piperazine dicarboxylate regioisomers.

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